molecular formula C13H21NO2S B14917379 3-Ethyl-1-(phenylsulfonyl)pentan-3-amine

3-Ethyl-1-(phenylsulfonyl)pentan-3-amine

Cat. No.: B14917379
M. Wt: 255.38 g/mol
InChI Key: MKRRGOGKYMOEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-(phenylsulfonyl)pentan-3-amine is an organic compound with the molecular formula C13H21NO2S and a molecular weight of 255.38 g/mol . This compound is characterized by the presence of an ethyl group, a phenylsulfonyl group, and an amine group attached to a pentane backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(phenylsulfonyl)pentan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable amine with an ethyl halide, followed by sulfonylation with a phenylsulfonyl chloride. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and sulfonylation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Large-scale production may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(phenylsulfonyl)pentan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1-(phenylsulfonyl)pentan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(phenylsulfonyl)pentan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenylsulfonyl group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1-(phenylsulfonyl)butan-3-amine
  • 3-Ethyl-1-(phenylsulfonyl)hexan-3-amine
  • 3-Ethyl-1-(phenylsulfonyl)heptan-3-amine

Comparison

Compared to its similar compounds, 3-Ethyl-1-(phenylsulfonyl)pentan-3-amine has a unique balance of hydrophobic and hydrophilic properties due to its specific chain length and functional groups. This balance can influence its solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects .

Properties

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-ethylpentan-3-amine

InChI

InChI=1S/C13H21NO2S/c1-3-13(14,4-2)10-11-17(15,16)12-8-6-5-7-9-12/h5-9H,3-4,10-11,14H2,1-2H3

InChI Key

MKRRGOGKYMOEIE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCS(=O)(=O)C1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.